5,5'-Methylenedisalicylic Acid: A Comprehensive Technical Guide for Researchers
5,5'-Methylenedisalicylic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 122-25-8
This technical guide provides an in-depth overview of 5,5'-Methylenedisalicylic acid (MDSA), a molecule of significant interest in pharmaceutical research and development. This document consolidates its core chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its mechanism of action in relevant biological pathways.
Core Properties and Specifications
5,5'-Methylenedisalicylic acid is a dimeric derivative of salicylic acid. Its chemical structure consists of two salicylic acid units linked by a methylene bridge at the 5 and 5' positions. This arrangement confers specific chemical and biological properties that are the subject of ongoing research.
Physicochemical Data
The following tables summarize the key physicochemical properties of 5,5'-Methylenedisalicylic acid, compiled from various sources.
| Identifier | Value | Source(s) |
| CAS Number | 122-25-8 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₂O₆ | [1][2][3][4][5] |
| Molecular Weight | 288.25 g/mol | [2][6][3][5] |
| IUPAC Name | 5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | [1] |
| Synonyms | 3,3'-Methylenebis[6-hydroxybenzoic acid], 4,4'-dihydroxydiphenylmethane-3,3'-dicarboxylic acid, Methylenebis(salicylic acid) | [2][7] |
| InChI Key | JWQFKVGACKJIAV-UHFFFAOYSA-N | [1][7][8] |
| SMILES | OC(=O)C1=CC(CC2=CC=C(O)C(=C2)C(O)=O)=CC=C1O | [1] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Cream or white powder/wedge-like crystals | [1][2][6][5] |
| Melting Point | 232-242 °C (decomposes around 238 °C) | [1][2][6][4][5][9] |
| Boiling Point | ~350.49 °C (rough estimate) | [6][5] |
| pKa | 2.94 ± 0.10 (Predicted) | [6][3] |
| Solubility | Freely soluble in methanol, ethanol, ether, acetone, glacial acetic acid. Very slightly soluble in hot water. Practically insoluble in benzene, chloroform, carbon disulfide, petroleum ether. | [2] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of 5,5'-Methylenedisalicylic acid, based on available literature.
Synthesis of 5,5'-Methylenedisalicylic Acid
Method 1: Sulfuric Acid Catalysis
This is a traditional method for the preparation of MDSA.[2]
-
Reactants : Salicylic acid and formaldehyde.
-
Catalyst : Sulfuric acid.
-
Procedure :
-
Dissolve salicylic acid in a suitable solvent.
-
Add formaldehyde to the solution.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
The reaction mixture is typically heated to drive the condensation reaction.
-
The product, 5,5'-Methylenedisalicylic acid, precipitates from the solution and can be collected by filtration.
-
Method 2: p-Toluenesulfonic Acid Catalysis
This method is presented as a more environmentally friendly alternative, avoiding the use of sulfuric acid.[10]
-
Reactants : Salicylic acid and paraformaldehyde.
-
Catalyst : p-Toluenesulfonic acid (p-TSA).
-
Solvent : Water.
-
Procedure :
-
Combine salicylic acid and paraformaldehyde in water. The suggested molar ratio of salicylic acid to paraformaldehyde is between 1:0.7 and 1:1.[10]
-
Add p-toluenesulfonic acid as a catalyst. The amount of catalyst used is typically between 0.01 and 0.10 molar equivalents relative to salicylic acid.[10]
-
The amount of water used as a solvent is 2 to 3 times the weight of the salicylic acid.[10]
-
Heat the reaction mixture to a temperature of 95-100 °C.[10]
-
Upon completion of the reaction, the product is isolated. This method is noted for generating less waste liquid.[10]
-
Purification
Crystallization is a common method for the purification of 5,5'-Methylenedisalicylic acid.[6][3]
-
Solvents : Suitable solvent systems for crystallization include acetone/benzene or chloroform/methanol.[6][3]
-
Procedure :
-
Dissolve the crude 5,5'-Methylenedisalicylic acid in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly, promoting the formation of crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals, for example, in a vacuum oven.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the analysis of 5,5'-Methylenedisalicylic acid.[8]
-
Mode : Reverse-phase (RP) HPLC.[8]
-
Mobile Phase : A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8]
-
Column : A C18 or other suitable reverse-phase column can be used.[8]
-
Detection : UV detection is appropriate, given the aromatic nature of the compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : The IR spectrum of 5,5'-Methylenedisalicylic acid shows characteristic peaks for the functional groups present.[1][4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.[12][13]
Biological Activity and Signaling Pathways
5,5'-Methylenedisalicylic acid has been identified as a modulator of bacterial signaling pathways, highlighting its potential as a lead compound for the development of new anti-infective agents.
Inhibition of Stp1 Phosphatase in Staphylococcus aureus
Research has shown that MDSA can inhibit the Ser/Thr phosphatase Stp1 in Staphylococcus aureus.[14] This inhibition leads to an increase in the phosphorylation of the global transcriptional regulators SarA and MgrA.[14] These regulators play a crucial role in controlling virulence, antibiotic resistance, and autolysis in S. aureus.[14] By targeting Stp1, MDSA can disrupt these critical regulatory networks, potentially reducing the pathogenicity of the bacterium. The reported IC₅₀ value for the inhibition of Stp1 by MDSA is 9.68 ± 0.52 μM.[14]
Caption: MDSA inhibits Stp1, leading to increased SarA/MgrA phosphorylation and altered virulence.
Inhibition of CppA Phosphatase in Chlamydia trachomatis
Derivatives of 5,5'-Methylenedisalicylic acid have been synthesized and investigated as inhibitors of the protein phosphatase CppA in Chlamydia trachomatis.[15] This suggests that the core MDSA scaffold can be chemically modified to target specific bacterial enzymes, opening avenues for the development of novel antibacterial agents against this pathogen.[15]
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for the synthesis and analysis of MDSA, and a logical flow for its application in drug discovery.
Caption: A general workflow for the synthesis, purification, and analysis of MDSA.
Caption: Logical progression for developing MDSA derivatives as potential drug candidates.
Safety and Handling
5,5'-Methylenedisalicylic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and serious eye irritation.[6][16] It may also cause respiratory irritation.[6][16] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9][17] Work should be conducted in a well-ventilated area or under a fume hood.[17] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][17][18]
References
- 1. 5,5'-Methylenedisalicylic acid, 95% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. 5,5'-Methylenedisalicylic Acid [drugfuture.com]
- 3. 5,5'-Methylenedisalicylic acid | 122-25-8 [chemicalbook.com]
- 4. 5,5'-Methylenedisalicylic acid, 95% | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. 5,5'-Methylenedisalicylic acid | 122-25-8 [amp.chemicalbook.com]
- 7. 5,5'-Methylenedisalicylic acid, 95% | Fisher Scientific [fishersci.ca]
- 8. 5,5’-Methylenedisalicylic acid | SIELC Technologies [sielc.com]
- 9. fishersci.com [fishersci.com]
- 10. KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents [patents.google.com]
- 11. 5,5'-Methylenedisalicylic acid(122-25-8) IR Spectrum [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 5-Methylsalicylic acid(89-56-5) 1H NMR [m.chemicalbook.com]
- 14. 5,5'-Methylenedisalicylic Acid (MDSA) Modulates SarA/MgrA Phosphorylation by Targeting Ser/Thr Phosphatase Stp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. echemi.com [echemi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
